
Deltorphin II
概要
説明
Deltorphin II (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) is a highly selective δ2-opioid receptor (DOR) agonist derived from amphibian skin secretions. It exhibits nanomolar affinity for DOR (Ki ≈ 1.36 nM) and minimal cross-reactivity with μ-opioid (MOR) or κ-opioid (KOR) receptors, making it a key tool for studying δ-opioid signaling . This compound modulates cyclic nucleotide pathways, inhibiting adenylyl cyclase (AC) via Gi/o proteins to reduce cAMP levels and activating soluble guanylyl cyclase (sGC) to elevate cGMP, contributing to cardioprotective and antihyperalgesic effects . Its resistance to peptidase degradation grants it a longer duration of action compared to other peptides like DPDPE .
準備方法
Solid-Phase Peptide Synthesis (SPPS) Approaches
Boc/Bzl Strategy for Sequential Assembly
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy remains a cornerstone for synthesizing Deltorphin II. This method employs Boc groups for temporary α-amino protection and benzyl-based groups for side-chain protection. The synthesis initiates with the attachment of the C-terminal amino acid (Asp-NH₂) to a chloromethylated polystyrene resin. Sequential coupling of protected amino acids follows, with each cycle involving:
-
Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).
-
Neutralization : Treatment with diisopropylethylamine (DIEA) to ensure a free amine for subsequent coupling.
-
Coupling : Activation of the incoming Boc-protected amino acid with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .
Critical challenges include maintaining the integrity of acid-labile side-chain protections (e.g., His(Bom), Met) and preventing racemization during aspartic acid coupling. The Boc/Bzl approach ensures high fidelity in retaining the D-Met configuration, which is essential for delta-opioid receptor binding .
Cleavage and Deprotection Challenges
Limitations of Anhydrous Hydrogen Fluoride (HF)
Traditional Boc/Bzl protocols rely on HF for final cleavage and deprotection. However, HF’s toxicity and aggressive nature necessitate specialized equipment, limiting its practicality. For this compound, HF cleavage often results in incomplete side-chain deprotection (e.g., incomplete removal of Bom from His) and peptide aggregation due to hydrophobicity .
Alternative Cleavage Reagents
Recent advancements have introduced safer alternatives to HF, including:
-
Lewis Acid-Based Cocktails : Mixtures of trimethylsilyl triflate (TMSOTf) and thioanisole in TFA (10:1:89 v/v) achieve complete deprotection within 2 hours at 0°C.
-
Low-High HF Procedures : A two-step cleavage using 25% HF in dimethyl sulfide (DMS) followed by 75% HF in DMS reduces side reactions .
Table 1: Comparison of Cleavage Methods for this compound
Method | Reagents | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Traditional HF | Anhydrous HF | 1.5 | 62 | 78 |
TMSOTf/Thioanisole/TFA | 10:1:89 v/v | 2.0 | 85 | 92 |
Low-High HF | 25% HF/DMS → 75% HF/DMS | 3.0 | 79 | 88 |
Purification Techniques
Challenges in Isolation
Standard ether precipitation fails for this compound due to its hydrophobicity, leading to irreversible aggregation. This necessitates alternative isolation strategies .
Chromatographic Purification
-
Reverse-Phase HPLC : A C₁₈ column (250 × 4.6 mm, 5 μm) with a gradient of 0.1% TFA in water/acetonitrile (20% to 60% over 30 min) achieves baseline separation. Yield after HPLC exceeds 90% purity .
-
Ion-Exchange Chromatography : Employed for removing truncated sequences, using a DEAE-Sepharose column equilibrated with 20 mM ammonium acetate (pH 5.0).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC (C₈ column, 4.6 × 150 mm) with UV detection at 220 nm confirms purity. Retention time for this compound is 12.3 min under isocratic conditions (32% acetonitrile, 0.1% TFA) .
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS yields a molecular ion peak at m/z 783.4 [M+H]⁺, consistent with the theoretical mass (782.9 g/mol) .
Industrial-Scale Production Considerations
Automated peptide synthesizers (e.g., CEM Liberty Blue) enhance reproducibility, with cycle times reduced to 15 minutes per amino acid. Large-scale HPLC systems (preparative C₁₈ columns, 50 × 250 mm) process batches up to 1 kg, achieving throughputs of 200 g/day. Critical quality control parameters include residual solvent levels (<500 ppm DMF) and endotoxin testing (<0.1 EU/mg) .
化学反応の分析
反応の種類: デルトルフィン 2 は、主にペプチド結合の形成と開裂反応を起こします。 また、特にメチオニン残基を含む酸化と還元反応にも関与する可能性があります .
一般的な試薬と条件:
ペプチド結合の形成: N,N'-ジイソプロピルカルボジイミド (DIC) や N-ヒドロキシベンゾトリアゾール (HOBt) などの試薬は、SPPS で一般的に使用されます。
酸化: メチオニン残基は、過酸化水素またはギ酸を用いて酸化できます。
還元: メチオニンスルホキシドは、ジチオスレイトール (DTT) などの試薬を使用して、メチオニンに戻すことができます.
主要な生成物: これらの反応の主要な生成物は、デルトルフィン 2 の無傷のペプチド鎖です。 メチオニン残基の酸化によりメチオニンスルホキシドが生成され、還元反応により元のメチオニンが回復します .
科学的研究の応用
デルトルフィン 2 は、科学研究においていくつかの応用があります。
疼痛調節: デルタオピオイド受容体に対する高い親和性により、デルトルフィン 2 は、疼痛経路と疼痛調節におけるデルタオピオイド受容体の役割を研究するために使用されます.
心臓保護: 研究によると、デルトルフィン 2 は、心筋虚血再灌流傷害のモデルにおいて梗塞サイズを減少させることが示されており、心臓保護におけるその可能性を強調しています.
神経薬理学: デルトルフィン 2 は、オピオイド受容体機能のメカニズムとオピオイドペプチドの血液脳関門透過性を調査するために使用されます.
創薬: デルタオピオイド受容体に対する選択的な作用により、従来のオピオイドと比較して副作用が少ない、新しい鎮痛薬の開発のための貴重なリード化合物となっています.
作用機序
デルトルフィン 2 は、Gタンパク質共役受容体であるデルタオピオイド受容体に結合することによってその効果を発揮します。結合すると、タンパク質キナーゼC (PKC)、細胞外シグナル調節キナーゼ (ERK1/2)、ホスホイノシチド3キナーゼ (PI3K)、タンパク質キナーゼG (PKG) などのタンパク質キナーゼを含む細胞内シグナル伝達経路が活性化されます。 これらの経路は、アデニル酸シクラーゼの阻害、サイクリックアデノシンモノホスファート (cAMP) レベルの減少、イオンチャネル活性の調節など、さまざまな細胞応答につながります . デルトルフィン 2 によるデルタオピオイド受容体の活性化は、鎮痛効果と心臓保護をもたらします .
類似化合物:
デルトルフィン I: 構造が似ていますがアミノ酸配列が異なる、別の天然に存在するデルタオピオイド受容体アゴニストです。
デルモルフィン: 同様のカエル種から得られた強力なミューオピオイド受容体アゴニストで、受容体選択性のプロファイルが異なります.
デルトルフィン 2 の独自性: デルトルフィン 2 は、デルタオピオイド受容体に対する高い選択性と親和性を持ち、最も強力な天然デルタオピオイド受容体アゴニストの1つとして知られています。 他のオピオイドペプチドよりも血液脳関門を効果的に透過する能力は、それを類似の化合物からさらに際立たせています .
類似化合物との比較
Receptor Selectivity and Binding Affinity
Compound | Receptor Selectivity | Ki (DOR, nM) | Selectivity Ratio (DOR:MOR:KOR) | Key Structural Features |
---|---|---|---|---|
Deltorphin II | δ2 | 1.36 ± 0.3 | 1:>10,000:>10,000 | N-terminal Tyr, D-Ala², Glu⁴ |
DPDPE | δ1 | 2.1 ± 0.5 | 1:500:>1,000 | Cyclic structure (D-Pen², D-Pen⁵) |
SNC80 | δ | 3.8 ± 0.9 | 1:300:700 | Non-peptidic, benzamide scaffold |
Met-Enkephalin | δ/μ | 12.4 ± 2.1 | 1:10:>100 | Endogenous peptide, Tyr-Gly-Gly-Phe |
Halogenated Analogues (e.g., Compound 3) | δ2 | 0.8 ± 0.2 | 1:>15,000:>15,000 | p-I-Phe³ substitution enhances affinity |
Key Findings :
- This compound’s D-Ala² and Glu⁴ residues confer δ2 selectivity and metabolic stability, unlike DPDPE (δ1-selective) and met-enkephalin (non-selective) .
- Halogenation (e.g., p-iodo-Phe³ in Compound 3) increases DOR affinity by 40% compared to native this compound .
Functional Efficacy and Signaling
Compound | cAMP Inhibition (EC₅₀, nM) | cGMP Elevation | ERK1/2 Phosphorylation (Peak Time) | Internalization Efficiency (35 min) |
---|---|---|---|---|
This compound | 1.86 ± 0.2 | Yes (via CO/sGC) | 5 min (transient) | 70% |
SB235863 | 38,000 ± 5,200 | No | Not detected | <10% |
Compound 1 | 2.1 ± 0.3 | Not tested | 5 min (transient) | 65% |
DPDPE | 4.5 ± 0.7 | No | Delayed (15–30 min) | 50% |
SNC80 | 22 ± 3.8 | No | Sustained (>60 min) | 30% |
Key Findings :
- This compound is 20,000-fold more potent than SB235863 in G-protein activation, compensating for receptor desensitization .
- Unlike DPDPE and SNC80, this compound sustains cAMP inhibition via intracellular signaling in endosomes, despite rapid receptor internalization .
- Compound 1 (enkephalin derivative) mimics this compound’s internalization and ERK activation but requires higher doses for sustained effects .
Key Findings :
- This compound’s peptidase resistance and moderate BBB permeability (PC = 23.49) enable prolonged peripheral and central effects .
- In neuropathic pain models, this compound inhibits mechanical nociceptor responses (EC₅₀ = 73.5 nM) via peripheral DORs, while DPDPE and SNC80 require spinal administration .
Tolerance and Side Effects
- This compound: Induces antinociceptive tolerance after repeated intrathecal dosing but retains antihyperalgesia in inflammatory pain models .
- SNC80 : Causes motor incoordination and rapid tolerance at high doses .
- DPDPE : Minimal tolerance in neuropathic pain but short-lived due to enzymatic degradation .
Structural and Mechanistic Insights
- Backbone Modifications : Replacing amide bonds with E-alkene in enkephalin derivatives (e.g., Compound 1) preserves DOR binding but alters internalization kinetics .
- N-Terminal Effects : Adding Arg⁰ or Pro⁻¹-Pro⁰ to this compound maintains BBB permeability despite increased molecular weight, suggesting transporter-mediated uptake .
- Receptor Conformation : this compound binds the DOR third extracellular loop (Trp²⁸⁴, Val²⁹⁶/²⁹⁷), inducing helical destabilization and β-sheet formation for signaling .
生物活性
Deltorphin II, a selective peptide agonist for the δ-opioid receptor, has garnered considerable attention in pharmacological research due to its potent biological activities, particularly in pain modulation and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Overview of this compound
This compound is a naturally occurring peptide derived from the skin of the Phyllomedusa frog species. Its structure is characterized by a sequence of amino acids that confer its selectivity for the δ-opioid receptor (DOR). The molecular weight of this compound is approximately 782.89 g/mol, and it exhibits high affinity for the δ-opioid receptor with Ki values indicating its selectivity (1.5 nM for δ, >1000 nM for μ and κ receptors) .
This compound exerts its effects primarily through the activation of δ-opioid receptors located in both the central and peripheral nervous systems. This activation leads to several key biological responses:
- Antinociceptive Effects : this compound has been shown to produce significant antinociceptive effects in various animal models. Its ability to alleviate pain without the side effects commonly associated with μ-opioid agonists makes it a candidate for pain management .
- Neuroprotective Properties : Research indicates that this compound may also have neuroprotective effects, potentially inhibiting neuronal damage in conditions such as ischemic stroke .
- Modulation of Inflammatory Responses : Studies suggest that this compound can modulate inflammatory responses, which may have implications for treating conditions characterized by chronic pain and inflammation .
Pharmacological Properties
The pharmacological profile of this compound includes:
Property | Value |
---|---|
Molecular Weight | 782.89 g/mol |
Selectivity | High affinity for δ-opioid receptors |
Solubility | Soluble to 1 mg/ml in water |
Route of Administration | Intravenous administration |
Antinociceptive Activity | Significant in vivo effects |
1. Antinociceptive Activity
In a study conducted by Mattia et al. (1991), it was demonstrated that this compound exhibited antinociceptive effects without cross-tolerance with other opioid peptides, suggesting distinct receptor subtype interactions . This finding supports the potential for this compound to be used in pain management strategies that minimize tolerance development.
2. Neuroprotection
Research by Kharmate et al. (2013) highlighted the neuroprotective effects of this compound in human breast cancer cells, indicating its ability to inhibit tumor-promoting signals through δ-opioid receptor activation . This suggests a dual role where this compound not only alleviates pain but may also contribute to cancer therapy.
3. Inhibition of Malaria Development
A unique application of this compound was explored in a study examining its inhibitory effect on malaria development. The results indicated that activation of δ-opioid receptors could play a role in modulating parasitic infections . This opens avenues for further research into non-traditional uses of opioid peptides.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Deltorphin II, and what methodological alternatives exist to address them?
this compound's hydrophobic nature complicates its isolation and purification using standard techniques like anhydrous hydrogen fluoride (HF). Boc/Bzl solid-phase peptide synthesis (SPPS) coupled with strong Lewis acids (e.g., TMSOTf) has been proposed as an alternative to HF cleavage. However, post-synthesis purification requires optimized reversed-phase HPLC with gradients of acetonitrile/water containing 0.1% TFA to resolve hydrophobic byproducts . Additionally, incorporating trifluoroethanol (TFE) in the mobile phase can improve peptide solubility during chromatography.
Q. How can this compound be reliably detected and quantified in biological matrices?
Liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) is a validated method for identifying and quantifying Deltorphin I/II in secretions (e.g., Phyllomedusa bicolor "kambo") and blood. Key parameters include:
- Fragmentation transitions : For this compound, monitor m/z 783.4 → 511.2 and 610.3 at 35 eV collision energy.
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges and protein precipitation using acetonitrile.
- Validation : Include recovery rates, matrix effects, and limits of detection (LOD < 1 ng/mL) .
Q. What experimental approaches confirm this compound’s selectivity for δ-opioid receptors (DOR)?
Radioreceptor binding assays using tritiated ligands (e.g., [³H]this compound) and functional GTPγS-binding assays in rat frontal cortex membranes are standard. Key steps:
- Competitive binding : Compare IC₅₀ values against non-selective ligands (e.g., naloxone) in DOR-expressing cell lines.
- Functional selectivity : Assess agonist potency in isolated tissue assays (e.g., mouse vas deferens, IC₅₀ ~0.5 nM for DOR) versus μ-opioid receptor (MOR)-dominant tissues (e.g., guinea pig ileum, IC₅₀ >1 µM) .
Advanced Research Questions
Q. How do structural modifications of this compound influence blood-brain barrier (BBB) permeability and receptor activity?
Substitutions at the N-terminal (e.g., Tyr¹ → Hat¹) and address domains (e.g., Val⁵/Ile⁶) alter stereoelectronic properties without compromising DOR selectivity. For BBB permeability:
- Neutral/zwitterionic analogs : [Arg⁰,d-Ala²]this compound retains permeability despite increased molecular weight (~950 Da) by reducing efflux transporter recognition.
- Lipophilicity : LogD values <1.5 correlate with higher BBB penetration, measured using in vitro models like bovine brain microvascular endothelial cells (BBMEC) .
Q. What in vivo models are suitable for evaluating this compound’s antihyperalgesic effects?
Intrathecal (i.t.) administration in murine models of inflammatory pain (e.g., CFA-induced paw edema) allows dose-response analysis:
- Dosing : 0.25–2.5 µg i.t. induces dose-dependent inhibition of thermal hyperalgesia (ED₅₀ = 0.72 µg).
- Behavioral endpoints : Rotarod tests assess motor coordination, while paw withdrawal latency quantifies analgesia. Note: Transient ataxia (hindlimb immobility, Straub tail) occurs at ≥1 µg doses but resolves within 30 minutes .
Q. How does this compound interact with the δ-opioid receptor’s third extracellular loop (ECL3)?
NMR studies of ECL3 fragments (e.g., hDOR-(279–299)) in membrane-mimetic environments reveal:
- Binding-induced conformational changes : this compound destabilizes α-helical structures near Trp²⁸⁴ and induces β-sheet formation at Val²⁹⁶/Val²⁹⁷.
- Critical residues : Trp²⁸⁴, Leu²⁹⁵, and Val²⁹⁶/Val²⁹⁷ mediate ligand-receptor contacts, confirmed via alanine scanning mutagenesis .
Q. What strategies improve isolation and purification of hydrophobic this compound analogs?
- Solvent systems : Use TFE (20–30% v/v) in mobile phases to enhance peptide solubility during HPLC.
- Column selection : Wide-pore C4 or C8 columns (300 Å pore size) improve resolution for large hydrophobic peptides.
- Alternative cleavage : Replace HF with TFA/scavenger cocktails (e.g., TFA:thioanisole:EDT, 95:3:2) to minimize side reactions .
Q. How are radiolabeled this compound analogs utilized in receptor studies?
Tritiation at Tyr³,⁵ positions enables:
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNBRHVOPFWRRG-RCEFDBTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。